1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne
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Overview
Description
1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine with a suitable alkyne and a sulfur source can yield the desired thioxopyrrolidino derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne involves its interaction with molecular targets through its thioxo and pyrrolidino groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes, alter receptor activity, or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Pyrimidines: Another class of heterocyclic compounds with significant biological and chemical importance.
Thioxopyrimidines: Compounds with a similar thioxo group but different ring structures.
Uniqueness
1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne is unique due to its specific combination of a thioxo group and a pyrrolidino ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35022-18-5 |
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Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H18N2S/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2 |
InChI Key |
CRWAPXZJXYKQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=S |
Origin of Product |
United States |
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